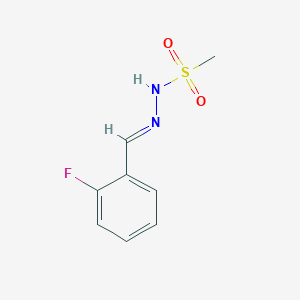

N'-(2-fluorobenzylidene)methanesulfonohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related methanesulfonohydrazides, like 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, involves a three-component reaction incorporating sulfur dioxide and hydrazines, indicative of a methodology that might be relevant to synthesizing N'-(2-fluorobenzylidene)methanesulfonohydrazide (An, Zheng, & Wu, 2014). Additionally, the reaction and structural confirmation of similar compounds, such as N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide, provide insights into possible reaction conditions and analytical techniques for characterizing this compound (Wei-hua, Shu-fang, Baorong, & Zhi-gang, 2006).

Molecular Structure Analysis

The crystal and molecular structures of sulfonohydrazides can be analyzed through methods like X-ray diffraction, as demonstrated for methanesulfonic acid hydrazide and its analogs (Ienco, Mealli, Paoli, Dodoff, Kantarcı, & Karacan, 1999). These structures provide foundational knowledge for understanding the detailed molecular geometry of this compound.

Chemical Reactions and Properties

Chemical reactions involving methanesulfonyl compounds can be complex, reflecting a range of reactivities depending on the structural context. For instance, methanesulfonyl fluoride's reactions with acetylcholinesterase highlight the reactivity of methanesulfonyl groups (Kitz & Wilson, 1963). This can be extrapolated to understand the reactivity of this compound in biological or synthetic environments.

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, can be derived from studies on similar compounds. For instance, investigations into the crystal structure and physical properties of related compounds provide insight into how this compound might behave under various conditions (Datta, Buglass, Hong, & Lim, 2008).

Chemical Properties Analysis

The chemical properties of this compound can be anticipated based on the behavior of structurally related compounds. For example, the electrophilic properties and reactivity patterns of compounds like methanesulfenyl fluoride provide insights into the chemical behaviors that could be expected from sulfonohydrazide derivatives (Haufe, Alvernhe, Anker, Laurent, & Saluzzo, 1988).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

A study by Yuanyuan An, D. Zheng, and Jie Wu (2014) highlights the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides through a three-component reaction involving sulfur dioxide, showcasing the compound's role in organic synthesis and the insertion of sulfur dioxide into chemical structures An, Zheng, & Wu, 2014.

Enzymatic Reaction Studies

R. Kitz and I. B. Wilson (1963) investigated methanesulfonyl fluoride, a compound structurally related to N'-(2-fluorobenzylidene)methanesulfonohydrazide, for its interaction with acetylcholinesterase, demonstrating the impact of substituted ammonium ions on the rate of enzyme reaction Kitz & Wilson, 1963.

Environmental Remediation

Research by Saerom Park et al. (2016) on the oxidation of perfluoroalkyl substances by heat-activated persulfate underlines the potential environmental applications of fluorinated compounds in groundwater remediation Park et al., 2016.

Eigenschaften

IUPAC Name |

N-[(E)-(2-fluorophenyl)methylideneamino]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2S/c1-14(12,13)11-10-6-7-4-2-3-5-8(7)9/h2-6,11H,1H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJROPMUVHHDFPI-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NN=CC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N/N=C/C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)

![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)

![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)

![1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5562924.png)

![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5562952.png)

![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)

![1-(3-chlorophenyl)-4-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-2-piperazinone](/img/structure/B5562970.png)

![1-benzyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5562974.png)

![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-(2-methoxyphenoxy)azetidine](/img/structure/B5562980.png)

![N,N-dimethyl-2-[(4aR*,7aS*)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562983.png)

![N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate](/img/structure/B5562991.png)